
methyl (2S,4S,5R,6R)-5-acetamido-4-amino-2-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,4S,5R,6R)-5-acetamido-4-amino-2-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features multiple functional groups, including acetamido, amino, hydroxy, and trihydroxypropyl groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,4S,5R,6R)-5-acetamido-4-amino-2-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the tetrahydro-2H-pyran-2-carboxylate core, followed by the introduction of the acetamido, amino, and hydroxy groups through various chemical reactions. Common reagents used in these steps include acetic anhydride, ammonia, and hydroxylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process optimization includes precise control of temperature, pressure, and reaction time to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S,5R,6R)-5-acetamido-4-amino-2-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions where amino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific functional group transformations. For example, oxidation of hydroxy groups results in carbonyl compounds, while reduction of carbonyl groups yields alcohols.
Scientific Research Applications
Methyl (2S,4S,5R,6R)-5-acetamido-4-amino-2-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (2S,4S,5R,6R)-5-acetamido-4-amino-2-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and influencing biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate
- Benzyl (2R,3S)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate
- (2R,3S)-3-Phenylisoserine hydrochloride
Uniqueness
Methyl (2S,4S,5R,6R)-5-acetamido-4-amino-2-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity and versatility make it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C12H22N2O8 |
|---|---|
Molecular Weight |
322.31 g/mol |
IUPAC Name |
methyl (2S,4S,5R,6R)-5-acetamido-4-amino-2-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C12H22N2O8/c1-5(16)14-8-6(13)3-12(20,11(19)21-2)22-10(8)9(18)7(17)4-15/h6-10,15,17-18,20H,3-4,13H2,1-2H3,(H,14,16)/t6-,7+,8+,9+,10+,12-/m0/s1 |
InChI Key |
ZMDZZRXJBOYKOH-AGNBLMTLSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)OC)O)N |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


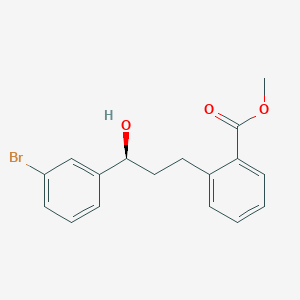
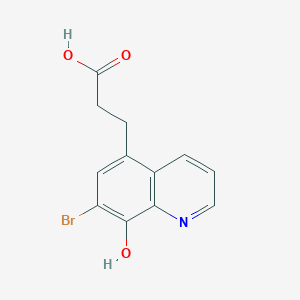

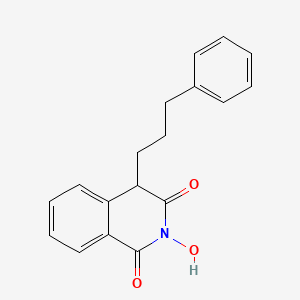

![(4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-amine](/img/structure/B11831854.png)
![3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11831862.png)
![3-Phenyl-7-pivaloyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B11831865.png)
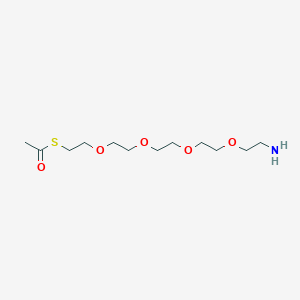
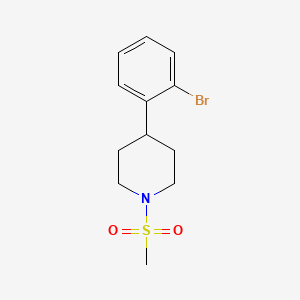
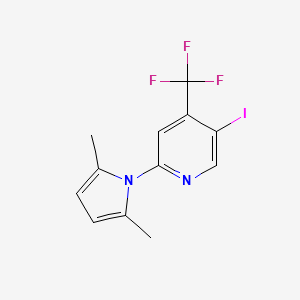
![(4aR,7R,8S,8aR)-6-(4-methylphenoxy)-2-phenyl-7-sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B11831897.png)
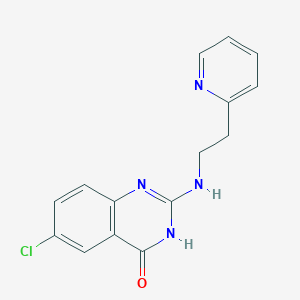
![5-Heptenoic acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[2-iodo-5-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-, 1-methylethyl ester, (5Z)-](/img/structure/B11831913.png)
